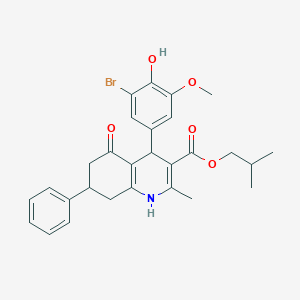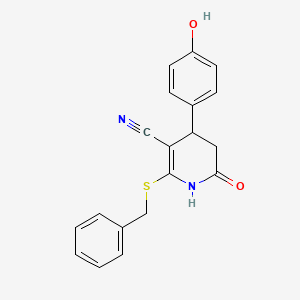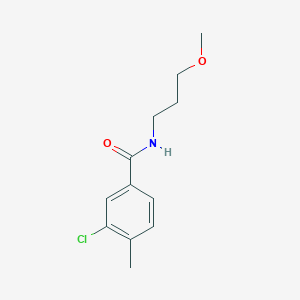
N,N'-bis(3-methoxypropyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-methoxypropyl)terephthalamide, also known as B3MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. B3MPT is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
Aplicaciones Científicas De Investigación
N,N'-bis(3-methoxypropyl)terephthalamide has potential applications in various scientific fields such as materials science, organic electronics, and biomedical research. In materials science, this compound can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic electronics, this compound can be used as a hole-transporting material in organic solar cells and light-emitting diodes. In biomedical research, this compound has been shown to have anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N,N'-bis(3-methoxypropyl)terephthalamide in biological systems is not fully understood. However, it is believed that this compound interacts with cellular membranes and disrupts their integrity, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses. In animal studies, this compound has been shown to have antibacterial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-bis(3-methoxypropyl)terephthalamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N,N'-bis(3-methoxypropyl)terephthalamide. One area of interest is the development of this compound-based materials for use in organic electronics and optoelectronics. Another area of interest is the investigation of the mechanism of action of this compound in biological systems, which may lead to the development of new anticancer and antiviral drugs. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which may pave the way for its clinical use in the future.
Métodos De Síntesis
N,N'-bis(3-methoxypropyl)terephthalamide can be synthesized by reacting terephthalic acid with 3-methoxypropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is then heated at reflux temperature for several hours to produce this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-N,4-N-bis(3-methoxypropyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-11-3-9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-4-12-22-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDFDFOOQIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)


![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)
![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)

![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)